molecular formula C7H8N4OS2 B12935422 2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one CAS No. 58326-42-4

2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one

Cat. No.: B12935422
CAS No.: 58326-42-4
M. Wt: 228.3 g/mol
InChI Key: ZAPMMTSMAZQZGF-UHFFFAOYSA-N
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Description

2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo-triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one typically involves a multi-step process. One common method includes the reaction of 1,3,4-thiadiazole-amines with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. This reaction is carried out in ethanol solvent at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This inhibition can disrupt the normal function of the enzyme, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one is unique due to its specific substitution pattern and the presence of both thiadiazole and triazine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

58326-42-4

Molecular Formula

C7H8N4OS2

Molecular Weight

228.3 g/mol

IUPAC Name

2-ethyl-7-methylsulfanyl-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one

InChI

InChI=1S/C7H8N4OS2/c1-3-4-10-11-6(12)8-5(13-2)9-7(11)14-4/h3H2,1-2H3

InChI Key

ZAPMMTSMAZQZGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=NC(=NC2=O)SC)S1

Origin of Product

United States

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